5-Chlorothiophene-2-carboxylic acid
Overview
Description
5-Chlorothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis .
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One method involves the acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis to yield this compound.
Grignard Reaction: Another approach uses 5-chloro-2-bromothiophene, which reacts with magnesium to form a Grignard reagent.
Industrial Production Methods:
One-Pot Synthesis: A method involving the chlorination of 2-thiophenecarboxaldehyde, followed by reaction with liquid alkali and subsequent chlorination, is suitable for industrial-scale production.
Environment-Friendly Method: Using n-butyllithium and carbon dioxide with 2-chlorothiophene at low temperatures to selectively produce this compound.
Types of Reactions:
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium chlorite and potassium dihydrogen phosphate are commonly used for oxidation reactions.
Substitution Reagents: Various nucleophiles can be used to replace the chlorine atom in substitution reactions.
Major Products:
Rivaroxaban Intermediate: This compound is a key intermediate in the synthesis of rivaroxaban, an anticoagulant.
Thieno[2,3-b][1,4]thiapezine-5-ones: Another product formed from this compound is used in the synthesis of thieno[2,3-b][1,4]thiapezine-5-ones.
Mechanism of Action
Scientific Research Applications
Chemistry: : The compound is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals like rivaroxaban .
Biology and Medicine: : In medicinal chemistry, it serves as a building block for various bioactive molecules, including anticoagulants .
Industry: : Its derivatives are used in the manufacture of advanced materials and specialty chemicals .
Properties
IUPAC Name |
5-chlorothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLSBOVWPHXCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178800 | |
Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24065-33-6 | |
Record name | 5-Chloro-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24065-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-thiophenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024065336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24065-33-6 | |
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Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Thiophenecarboxylic acid, 5-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-2-THIOPHENECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV5SRC3PJ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-chlorothiophene-2-carboxylic acid in the synthesis of Rivaroxaban, and how does this relate to the drug's mechanism of action?
A1: this compound serves as a crucial building block in the synthesis of Rivaroxaban [, ]. It is incorporated into the final drug molecule and contributes to its ability to inhibit factor Xa, a key enzyme in the blood coagulation cascade. While the specific interactions of the this compound moiety with factor Xa are not detailed in these papers, its presence is essential for Rivaroxaban's anticoagulant activity [].
Q2: What are the different synthetic approaches to incorporating this compound into the Rivaroxaban structure?
A2: Several synthetic routes utilize this compound or its derivatives like the acid chloride [] or amide []. One common approach involves reacting it with a chiral building block, often derived from (S)-glycidylphthalimide, (S)-3-aminopropane-1,2-diol, (R)-epichlorohydrin, or (R)-glycidyl butyrate, to construct the oxazolidinone ring system found in Rivaroxaban []. Another approach utilizes a one-pot process where this compound is first converted to a sulfonyl ester intermediate before reaction with another key intermediate to form Rivaroxaban [].
Q3: What spectroscopic data is available for characterizing this compound?
A3: While the provided research excerpts don't delve into the detailed spectroscopic characterization of this compound in isolation, it's important to note that techniques like NMR (Nuclear Magnetic Resonance), FT-IR (Fourier-Transform Infrared Spectroscopy), and HRMS (High-Resolution Mass Spectrometry) are routinely employed to confirm its structure and purity []. These techniques provide information about the compound's molecular structure, functional groups, and molecular weight.
Q4: How does the structure of this compound influence its ability to form cocrystals?
A4: Research shows that this compound can participate in the formation of cocrystals with compounds like 4-amino-5-chloro-2,6-dimethylpyrimidine []. This ability stems from its carboxylic acid group, which can engage in hydrogen bonding interactions with suitable partners. The specific halogen-bonding interactions observed in some cocrystals suggest that the chlorine atom in the 5-position of the thiophene ring also plays a role in determining the crystal packing arrangements [].
Q5: Has this compound been explored in the development of other pharmaceutical compounds besides Rivaroxaban?
A5: Yes, this compound has served as a starting point for the development of other pharmaceutical compounds. For example, SAR107375, a dual thrombin and factor Xa inhibitor, incorporates this moiety []. This highlights the versatility of this compound as a building block for designing molecules with potential therapeutic applications.
Q6: Are there any known degradation products of Rivaroxaban that involve modifications to the this compound portion of the molecule?
A6: Research on the hydrolytic degradation of Rivaroxaban identified this compound (DP-3) itself as a degradation product []. This suggests that cleavage of the amide bond linking the this compound moiety to the rest of the Rivaroxaban molecule can occur under hydrolytic conditions.
Q7: What are the potential implications of identifying this compound as a degradation product of Rivaroxaban?
A7: The identification of this compound as a degradation product is crucial for several reasons. First, it provides insights into the stability profile of Rivaroxaban under different storage conditions. Second, it necessitates the development and validation of analytical methods [] to monitor the levels of this degradation product in drug formulations to ensure both drug efficacy and patient safety. Finally, understanding the degradation pathways of Rivaroxaban can guide the development of more stable formulations or novel analogs with improved stability profiles [].
Q8: Have there been any computational studies investigating the interactions of this compound or its derivatives with biological targets?
A8: While the provided research excerpts do not specifically mention computational studies focusing on this compound, it is worth noting that computational chemistry techniques, including molecular docking and molecular dynamics simulations, are frequently employed in drug discovery []. These methods could potentially be used to investigate the binding modes and interactions of this compound-containing molecules with their targets, providing insights into their structure-activity relationships [] and guiding further optimization efforts.
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